N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
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Overview
Description
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridazine ring, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-naphthalenylmethyl chloride with 6-phenyl-3-pyridazinone in the presence of a base to form the intermediate N-(4-(2-naphthalenylmethyl)-6-phenyl-3-pyridazinyl)amine. This intermediate is then reacted with 4-morpholineethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions can produce reduced forms of the original compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of specific kinases or receptors, leading to downstream effects on cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Bis(2-naphthalenylmethyl)amine: This compound shares the naphthalene moiety and is used in similar synthetic applications
Ethenesulfonamide, N-[4-(2-naphthalenylmethyl)phenyl]: Another compound with a naphthalene ring, used in various chemical reactions
Uniqueness
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its combination of naphthalene, pyridazine, and morpholine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
118269-84-4 |
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Molecular Formula |
C27H30Cl2N4O |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(naphthalen-2-ylmethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C27H28N4O.2ClH/c1-2-7-23(8-3-1)26-20-25(19-21-10-11-22-6-4-5-9-24(22)18-21)27(30-29-26)28-12-13-31-14-16-32-17-15-31;;/h1-11,18,20H,12-17,19H2,(H,28,30);2*1H |
InChI Key |
BNTPTUNDYFCFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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